4-(3-Methoxyphenyl)piperidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)piperidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-15-11-4-2-3-9(7-11)10-5-6-13-12(14)8-10/h2-4,7,10H,5-6,8H2,1H3,(H,13,14) |
InChI Key |
ASPXCFHSGSUBOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCNC(=O)C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 3 Methoxyphenyl Piperidin 2 One and Analogues
Retrosynthetic Analysis for 4-Arylpiperidin-2-ones
Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally deconstructing the target molecule into simpler, readily available starting materials. amazonaws.comyoutube.comyoutube.com For 4-arylpiperidin-2-ones, this approach reveals several key bond disconnections that correspond to reliable chemical transformations. The most common disconnections are adjacent to the nitrogen atom and at the C4-C5 bond, leading to precursors amenable to cyclization.
Cyclization Reactions for Lactam Formation
The formation of the lactam ring is a crucial step in the synthesis of piperidin-2-ones. Several classical and modern cyclization methods are employed to achieve this transformation.
Dieckmann Cyclization Strategies for Piperidin-2,4-diones and Subsequent Transformations
The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, is a well-established method for forming cyclic β-keto esters. fiveable.me This strategy can be adapted to synthesize piperidin-2,4-diones, which can then be further transformed into 4-arylpiperidin-2-ones. core.ac.ukresearchgate.net The general approach involves the cyclization of an N-substituted β-amino diester. For instance, β-amino esters can be coupled with a malonic acid derivative to form an amido-diester, which then undergoes Dieckmann cyclization upon treatment with a base like sodium methoxide. core.ac.uk The resulting piperidine-2,4-dione can then be selectively reduced and modified to introduce the desired aryl group at the 4-position. A variety of substituted piperidine-2,4-diones can be prepared using this method, with or without N-substitution. core.ac.ukresearchgate.net The use of dimethyl ester precursors cyclized in methanol (B129727) with sodium methoxide, followed by decarbomethoxylation, has been shown to be an improved procedure for obtaining these Dieckmann products. core.ac.uk
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| β-amino diester | 1. NaOMe, MeOH, reflux; 2. H₂O, MeCN, reflux | Piperidine-2,4-dione | Good | core.ac.uk |
| Methyl 3-(ethoxycarbonylacetylamino)-3-arylpropionate | Dieckmann Cyclization | 6-Aryl-4-hydroxypiperidin-2-one | Not specified | researchgate.net |
Mannich Condensation Approaches for Piperidin-4-one Derivatives
The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde, and an enolizable carbonyl compound, which provides a versatile route to β-amino carbonyl compounds. organic-chemistry.orgwikipedia.org This reaction is widely used to synthesize piperidin-4-one derivatives, which are key intermediates for 4-arylpiperidin-2-ones. oup.comresearchgate.netacs.org In a typical Mannich-type synthesis of piperidin-4-ones, an amine, an aldehyde, and a ketone are reacted together, often in an acidic medium. acs.org For instance, the reaction of an aromatic aldehyde, an amine, and two equivalents of a ketone can lead to the formation of a substituted piperidin-4-one. researchgate.net These piperidin-4-ones can then be converted to the corresponding 4-arylpiperidin-2-ones through various functional group manipulations. The use of glacial acetic acid as a solvent has been reported to facilitate the reaction and improve yields. acs.org
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product | Reference |
| Amine/Ammonium (B1175870) Acetate (B1210297) | Aldehyde | Ketone | Acetic Acid | Piperidin-4-one | acs.org |
| Aromatic Aldehyde | Amine | Acetoacetic Ester | ZrOCl₂·8H₂O | Functionalized Piperidine (B6355638) | researchgate.net |
Radical Cyclization Pathways to 4-Arylpiperidin-2-ones
Radical cyclizations offer an alternative and powerful method for the construction of heterocyclic rings. While less common for the direct synthesis of 4-arylpiperidin-2-ones, radical pathways can be employed to form the piperidine core. These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to a double or triple bond. For example, the cyclization of an N-allyl-α-haloacetamide derivative can lead to the formation of a piperidin-2-one skeleton. The aryl group can be introduced either before or after the cyclization event.
Multicomponent Reaction Protocols for Piperidin-2-one Synthesis
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov Several MCRs have been developed for the synthesis of highly functionalized piperidine scaffolds. hse.ruresearchgate.netresearchgate.net A four-component reaction involving Michael acceptors, aromatic aldehydes, 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halides, and ammonium acetate has been reported to produce highly substituted piperidin-2-ones with three stereogenic centers in a single step. hse.ru This domino process involves a Michael addition followed by a Mannich reaction and subsequent intramolecular cyclization. hse.ru One-pot three-component reactions of aromatic aldehydes, amines, and acetoacetic esters catalyzed by phenylboronic acid or ZrOCl₂·8H₂O also provide efficient routes to functionalized piperidines. researchgate.net
| Reactants | Catalyst/Conditions | Product | Key Features | Reference |
| Michael acceptor, aldehyde, 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halide, NH₄OAc | MeOH, reflux | (4,6-Diaryl-5,5-dicyano-2-oxopiperidin-3-yl)pyridin-1-ium halide | Four-component, stereoselective | hse.ru |
| Aromatic aldehyde, amine, acetoacetic ester | Phenylboronic acid, acetonitrile, room temperature | Piperidine derivative | Three-component, efficient | researchgate.net |
Stereoselective Synthesis of 4-(3-Methoxyphenyl)piperidin-2-one and Enantiomers
The control of stereochemistry is paramount in medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities. The stereoselective synthesis of this compound and its enantiomers can be achieved through various strategies. core.ac.ukresearchgate.net
One approach involves the use of chiral auxiliaries. For example, the Davies' α-methylbenzylamine auxiliary has been utilized in a regioselective Dieckmann cyclization to afford enantiomerically enriched 6-substituted piperidine-2,4-diones. core.ac.ukresearchgate.net This chiral auxiliary directs the stereochemical outcome of the cyclization, and its subsequent removal provides the desired enantiomerically enriched product.
Another strategy is the use of chiral catalysts in reactions such as asymmetric Mannich reactions or Michael additions. wikipedia.org These catalysts can create a chiral environment that favors the formation of one enantiomer over the other.
Furthermore, the enantioselective synthesis of piperidin-4-ols has been achieved through a one-pot sequence involving a gold-catalyzed cyclization of an N-homopropargyl amide, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement. nih.gov This method provides access to chiral piperidine building blocks that can be further elaborated to this compound.
| Method | Key Feature | Product Stereochemistry | Reference |
| Dieckmann Cyclization with Chiral Auxiliary | Use of (S)-N-(α-methylbenzyl)allylamine | Enantioselective synthesis of piperidine-2,4-diones | core.ac.uk |
| Gold-Catalyzed Cyclization/Ferrier Rearrangement | Use of chiral sulfinyl imines | Enantiomeric synthesis of piperidin-4-ols | nih.gov |
Strategies for Introducing and Modifying the 3-Methoxyphenyl (B12655295) Moiety
The introduction of the 3-methoxyphenyl group at the 4-position of the piperidin-2-one core is a critical step that can be achieved through several sophisticated synthetic strategies. A common and effective method involves the use of aryl organometallic reagents with a suitable piperidinone precursor. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently employed. This approach would typically involve the reaction of a piperidin-2-one derivative bearing a leaving group (like a triflate or a halide) at the 4-position with 3-methoxyphenylboronic acid. The synthesis of related compounds has successfully utilized palladium catalysts like Pd(PPh₃)₄ to couple substituted phenylboronic acids with heterocyclic scaffolds. acs.org
Another strategy involves starting with a precursor that already contains the 3-methoxyphenyl moiety. For example, a reaction could be designed starting from 3-methoxyacetophenone or 3-methoxybenzaldehyde. These precursors can undergo a series of transformations, such as Michael additions or Mannich-type reactions, followed by cyclization to form the desired piperidin-2-one ring with the 3-methoxyphenyl group already in place. The synthesis of N-(3-methoxyphenyl)piperazine from m-bromoanisole demonstrates a related palladium-catalyzed amination, which highlights the utility of starting with a pre-functionalized aromatic ring. chemicalbook.com
Modification of the 3-methoxyphenyl moiety after its incorporation onto the piperidin-2-one ring offers further avenues for creating analogues. The methoxy (B1213986) group is particularly versatile; it can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding 3-hydroxyphenyl derivative. This hydroxyl group can then be subjected to various functionalizations, such as etherification or esterification, to introduce a wide range of substituents.
Development of Novel Synthetic Routes to Substituted Piperidin-2-ones
The piperidin-2-one (δ-valerolactam) scaffold is a key structural motif in many biologically active compounds, leading to the development of numerous novel synthetic routes for its substituted derivatives. nist.gov Modern synthetic chemistry has moved towards more efficient and atom-economical methods, such as multicomponent reactions (MCRs) and cascade reactions.
One innovative approach is the five-component reaction for synthesizing polysubstituted 2-piperidinones. This method involves a Knoevenagel condensation-Michael addition-Mannich cascade using aromatic aldehydes, nitriles, dialkyl malonates, and an ammonium source. nih.gov Such a strategy allows for the rapid construction of complex piperidinone structures with high diastereoselectivity from simple starting materials in a single pot. nih.gov
Catalytic methods have also gained prominence. Metal-catalyzed cyclization reactions, including palladium-promoted oxidative annulation of alkyl amides and dienes, provide another powerful tool for constructing the piperidinone ring. mdpi.com These reactions often proceed through mechanisms like C(sp³)-H bond activation, showcasing advanced synthetic design. mdpi.com
| Synthetic Method | Description | Key Features | Reference |
| Multicomponent Reactions (MCRs) | A one-pot reaction involving three or more starting materials to form a complex product. | High atom economy, operational simplicity, rapid assembly of molecular diversity. | nih.gov |
| Cascade Reactions | A series of intramolecular reactions that occur sequentially without isolating intermediates. | Forms multiple bonds in a single operation, often with high stereoselectivity. | nih.govmdpi.com |
| Metal-Catalyzed Cyclization | Use of transition metal catalysts (e.g., Pd, Rh, Au, Ni) to facilitate ring formation. | Mild reaction conditions, high yields, and potential for enantioselectivity. | mdpi.comajchem-a.com |
| Reductive Amination/Cyclization | Condensation of amines with carbonyl compounds followed by reduction and intramolecular cyclization. | A classic and reliable method for forming the heterocyclic ring. | mdpi.com |
Regioselective Synthetic Approaches
Controlling the position of substituents (regioselectivity) is paramount in the synthesis of complex molecules. For substituted piperidin-2-ones, intramolecular cyclization strategies are often key to achieving high regioselectivity. The outcome of these cyclizations can be directed by the choice of catalyst, solvent, and substrate. nih.gov
For example, the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes is a regioselective method for piperidine synthesis that can be adapted for piperidinones. mdpi.com This reaction proceeds through an acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion that cyclizes in a controlled manner. mdpi.com Similarly, radical cyclizations of specifically designed substrates, such as 7-substituted-6-aza-8-bromooct-2-enoates, can yield 2,4-disubstituted piperidines with predictable regiochemistry. organic-chemistry.org The choice of the radical initiator and reaction conditions can influence the diastereoselectivity of the final product. organic-chemistry.org
Advanced Characterization Techniques in Synthetic Organic Chemistry
The structural confirmation of this compound and its analogues relies on a suite of advanced spectroscopic and analytical techniques. These methods are essential for verifying the molecular structure, stereochemistry, and purity of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see characteristic signals for the aromatic protons of the methoxyphenyl group, a singlet for the methoxy protons, and multiplets for the piperidinone ring protons.
¹³C NMR reveals the number of chemically non-equivalent carbon atoms. In conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), it can distinguish between CH₃, CH₂, CH, and quaternary carbons.
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, confirming the precise arrangement of atoms within the molecule. researchgate.net These are particularly crucial for unambiguously assigning signals and determining the stereochemistry of substituted piperidinones. researchgate.net
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For a piperidin-2-one derivative, the most prominent absorption band would be the strong C=O (carbonyl) stretch of the lactam, typically appearing around 1660 cm⁻¹. nih.gov Other characteristic peaks would include C-H stretches for the aromatic and aliphatic portions, and C-O stretches for the methoxy group.
Mass Spectrometry (MS) determines the molecular weight and can provide information about the molecular formula of the compound. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the unambiguous determination of the elemental composition. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.
X-ray Crystallography provides the ultimate confirmation of a molecule's three-dimensional structure in the solid state. By analyzing the diffraction pattern of a single crystal, the precise positions of all atoms can be determined, confirming bond lengths, bond angles, and stereochemistry. For example, the crystal structure of 2,6-Bis(3-methoxyphenyl)-3-methylpiperidin-4-one, a related compound, was determined to be in the monoclinic C2/c space group, revealing its chair conformation. researchgate.net
| Technique | Information Provided | Example Application for Piperidinones | Reference |
| ¹H NMR | Proton environment, connectivity (J-coupling) | Chemical shifts and coupling constants confirm the substitution pattern and stereochemistry of the piperidinone ring. | researchgate.netasianpubs.org |
| ¹³C NMR | Carbon skeleton, types of carbons (CH₃, CH₂, CH, C) | Confirms the number and type of carbon atoms, matching the proposed structure. | researchgate.net |
| 2D NMR (COSY, HSQC, HMBC) | H-H and C-H correlations (1-4 bonds) | Unambiguously assigns all proton and carbon signals and confirms the overall molecular framework. | researchgate.net |
| IR Spectroscopy | Functional groups present | A strong C=O absorption band around 1660 cm⁻¹ confirms the lactam ring. | nih.govasianpubs.org |
| Mass Spectrometry (MS) | Molecular weight and formula, fragmentation | Provides the molecular ion peak corresponding to the mass of the target compound. | spectrabase.com |
| X-ray Crystallography | Precise 3D structure, stereochemistry, conformation | Determines the solid-state conformation (e.g., chair, boat) of the piperidine ring and the orientation of substituents. | nih.govresearchgate.net |
Mechanistic Investigations of Chemical Transformations Involving 4 3 Methoxyphenyl Piperidin 2 One
Elucidation of Reaction Mechanisms in Piperidin-2-one Synthesis
The synthesis of 4-aryl-piperidin-2-ones, such as 4-(3-methoxyphenyl)piperidin-2-one, can be achieved through several strategic approaches, each with its own distinct reaction mechanism. Two prominent methods include intramolecular cyclization reactions and the Beckmann rearrangement. derpharmachemica.comresearchgate.netnih.gov
One common strategy involves the 6-exo-trig radical cyclization . researchgate.net This method would start with a suitable acyclic precursor containing the 3-methoxyphenyl (B12655295) group. The key step is the intramolecular addition of a carbon-centered radical onto a pendant activated alkene or similar radical acceptor. The formation of the piperidin-2-one ring is a result of this highly regioselective cyclization.
Another powerful method for the synthesis of lactams is the Beckmann rearrangement . derpharmachemica.commasterorganicchemistry.comwikipedia.orgorganic-chemistry.orgbyjus.com This reaction transforms an oxime into an amide or lactam. For the synthesis of this compound, the precursor would be the oxime of 4-(3-methoxyphenyl)cyclopentanone. The rearrangement is typically catalyzed by acid and proceeds via the protonation of the oxime's hydroxyl group, creating a good leaving group. masterorganicchemistry.comorganic-chemistry.orgbyjus.com Subsequently, the alkyl group anti-periplanar to the leaving group on the nitrogen migrates, leading to the formation of the six-membered lactam ring. The presence of the 3-methoxyphenyl group is not expected to interfere with the core mechanism but will be incorporated into the final lactam structure.
A third approach involves a tandem Michael addition and intramolecular cyclization . nih.govresearchgate.net This would involve the reaction of a suitable amine with an α,β-unsaturated ester bearing the 3-methoxyphenyl group. The initial Michael addition of the amine to the electrophilic alkene is followed by an intramolecular cyclization, where the newly introduced amino group attacks the ester carbonyl, leading to the formation of the piperidin-2-one ring. The reaction conditions, such as the choice of base and solvent, are critical in promoting the desired cyclization pathway. researchgate.net
Reactivity Profiles of the Piperidin-2-one Lactam Ring
The reactivity of the this compound is largely centered around the lactam (cyclic amide) functionality. Lactams exhibit a range of reactivities, primarily as electrophiles at the carbonyl carbon. nih.govresearchgate.net
Nucleophilic Acyl Substitution: The carbonyl group of the lactam is susceptible to attack by nucleophiles. This can lead to ring-opening reactions.
Hydrolysis: In the presence of acid or base, the lactam can be hydrolyzed to the corresponding 5-amino-4-(3-methoxyphenyl)pentanoic acid. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, enhancing its electrophilicity, followed by nucleophilic attack by water. cdnsciencepub.comresearchgate.netcdnsciencepub.com The stability of the lactam ring towards hydrolysis is influenced by ring size, with δ-lactams (six-membered rings) like piperidin-2-one being relatively stable. cdnsciencepub.comresearchgate.net
Aminolysis: Reaction with amines can lead to the formation of open-chain amides. chemistrysteps.comyoutube.com This reaction is a form of nucleophilic acyl substitution where the amine acts as the nucleophile. chemistrysteps.comnih.gov
Reduction: The lactam can be reduced to the corresponding piperidine (B6355638). Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required to reduce the amide functionality.
The electronic nature of the 3-methoxyphenyl substituent can influence the reactivity of the lactam ring. The methoxy (B1213986) group is an electron-donating group through resonance and an electron-withdrawing group through induction. chegg.com Its meta position relative to the point of attachment to the piperidinone ring means its resonance effect on the lactam carbonyl is minimal. However, its inductive effect can slightly influence the electrophilicity of the carbonyl carbon.
Reaction Dynamics of the 3-Methoxyphenyl Substituent
The 3-methoxyphenyl group attached to the piperidin-2-one ring can also participate in chemical transformations, primarily through electrophilic aromatic substitution. libretexts.org The methoxy group is a powerful activating group and an ortho-, para-director. chegg.comlibretexts.org
Electrophilic Aromatic Substitution: The benzene (B151609) ring of the 3-methoxyphenyl substituent is susceptible to attack by electrophiles. Due to the directing effect of the methoxy group, substitution will preferentially occur at the positions ortho and para to it (positions 2, 4, and 6 of the phenyl ring). Common electrophilic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.
Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, respectively, using a Lewis acid catalyst. libretexts.org
The piperidin-2-one moiety is generally considered an electron-withdrawing group and would have a deactivating effect on the aromatic ring. However, the strong activating effect of the methoxy group will dominate, directing the substitution pattern.
Kinetic Studies of Relevant Chemical Reactions (e.g., aminolysis of related methoxyphenyl compounds)
Kinetic studies on the aminolysis of p-nitrophenyl esters have shown that the reaction proceeds via a tetrahedral intermediate. nih.gov The rate of reaction is dependent on the stability of this intermediate and the leaving group ability of the phenoxide.
In the context of this compound, the aminolysis would involve the attack of an amine on the lactam carbonyl. The rate of this reaction would be influenced by the electronic properties of the 3-methoxyphenyl group. The meta-position of the methoxy group means its electronic influence on the lactam carbonyl is primarily inductive. This would be a subtle effect compared to substituents directly on the nitrogen or at other positions on the piperidinone ring.
For comparison, a study on the aminolysis of esters catalyzed by 2-pyridone derivatives showed that the catalyst acts as a bifunctional Brønsted acid/base, activating both the ester and the amine. nih.gov While this is a different system, it highlights the importance of catalysis in facilitating aminolysis reactions.
The following table provides a hypothetical comparison of relative reaction rates for the aminolysis of substituted phenylacetates, illustrating the expected electronic effects.
| Substituent on Phenyl Ring | Expected Relative Rate of Aminolysis | Rationale |
| 4-Nitro | Fastest | Strong electron-withdrawing group, increases electrophilicity of the carbonyl carbon. |
| 3-Nitro | Fast | Electron-withdrawing group, increases electrophilicity. |
| Unsubstituted | Intermediate | Baseline for comparison. |
| 3-Methoxy | Slightly Slower than Unsubstituted | Weakly deactivating due to inductive effect at the meta position. |
| 4-Methoxy | Slowest | Strong electron-donating group (resonance), decreases electrophilicity of the carbonyl carbon. |
Computational and Theoretical Chemistry of 4 3 Methoxyphenyl Piperidin 2 One
Prediction of Molecular Interactions through Computational Methods
Computational chemistry provides powerful tools to predict and analyze the interactions between a small molecule, such as 4-(3-Methoxyphenyl)piperidin-2-one, and biological macromolecules. These in silico methods, including molecular docking and molecular dynamics simulations, are instrumental in drug discovery and development by offering insights into potential biological targets and the mechanisms of action at a molecular level.
While specific computational studies detailing the molecular interactions of this compound are not extensively available in the current body of scientific literature, the methodologies applied to structurally related piperidine (B6355638) derivatives offer a clear framework for how such investigations would be conducted. These studies typically involve a multi-step computational approach to elucidate the binding modes and affinities of a ligand to a protein target.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a force field that estimates the binding energy. For a compound like this compound, molecular docking could be used to screen a library of potential protein targets to identify those with the highest predicted binding affinity. The results of such a study would typically be presented in a table format, detailing the binding energies and identifying key interacting amino acid residues.
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. This method provides a more realistic representation of the molecular interactions in a simulated physiological environment. MD simulations can be used to assess the stability of the docked pose, analyze the flexibility of the protein and ligand, and calculate the binding free energy with greater accuracy.
Illustrative Research Findings from Related Piperidine Derivatives:
To illustrate the type of data generated from such computational studies, research on other piperidine derivatives has shown significant interactions with various biological targets. For instance, studies on piperidine-based inhibitors targeting the main protease (Mpro) of SARS-CoV-2 have revealed specific hydrogen bond interactions and hydrophobic contacts that contribute to their inhibitory activity. Similarly, computational analyses of other piperidine compounds have identified key binding features in targets such as the dopamine (B1211576) D2 receptor and enzymes from pathogenic bacteria.
In a hypothetical docking study of this compound against a potential protein target, the resulting data might be presented as follows:
Table 1: Hypothetical Molecular Docking Results for this compound
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Target A | -8.5 | TYR 123, PHE 234 | Pi-Pi Stacking |
| ASP 156 | Hydrogen Bond (with piperidinone NH) | ||
| LEU 201, ILE 205 | Hydrophobic | ||
| Target B | -7.2 | SER 98 | Hydrogen Bond (with methoxy (B1213986) oxygen) |
| TRP 150 | Pi-Pi Stacking | ||
| VAL 88, ALA 92 | Hydrophobic |
Note: The data presented in this table is purely illustrative and not based on actual experimental results for this compound.
Further analysis through MD simulations would provide insights into the stability of these predicted interactions. The root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds over the simulation time would be calculated to validate the docking predictions.
Structure Activity Relationship Sar Principles Applied to 4 3 Methoxyphenyl Piperidin 2 One Analogues
Methodological Frameworks for Comprehensive SAR Studies
Comprehensive SAR studies employ a variety of methodological frameworks, integrating both experimental and computational approaches to build a holistic understanding of how chemical structure dictates biological activity. nih.govnih.gov These studies typically begin with a "hit" or "lead" compound, such as 4-(3-Methoxyphenyl)piperidin-2-one, which then serves as a template for the design and synthesis of a library of analogues.
Experimental methodologies form the cornerstone of SAR analysis. This involves the chemical synthesis of a series of structurally related compounds where specific parts of the molecule are systematically varied. nih.gov For instance, in the context of 4-arylpiperidine derivatives, this could involve altering the substituents on the phenyl ring, modifying the piperidine (B6355638) ring, or changing the nature of the group attached to the piperidine nitrogen. nih.govnih.gov Following synthesis, the biological activity of each analogue is determined through a battery of in vitro and in vivo assays. nih.govnih.gov
Computational methods are increasingly used to complement and guide these experimental efforts. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling use statistical methods to correlate variations in physicochemical properties with changes in biological activity. nih.gov Molecular docking simulations can predict the binding orientation of analogues within a target protein's active site, providing insights into the specific molecular interactions that contribute to affinity and efficacy. nih.gov Another powerful computational strategy is "scaffold hopping," which aims to identify novel core structures that can mimic the biological activity of the original lead compound, potentially leading to compounds with improved properties. nih.govnamiki-s.co.jp The integration of these computational tools with experimental data allows for a more efficient and targeted exploration of the chemical space, accelerating the drug discovery process.
Influence of Substituent Variation on Molecular Recognition and Binding Profiles
The nature and position of substituents on both the aryl ring and the piperidine scaffold of this compound analogues play a pivotal role in their molecular recognition and binding profiles. SAR studies on related 4-arylpiperidine series have consistently demonstrated that even minor modifications can lead to significant changes in biological activity.
For the aryl moiety, the substitution pattern is a key determinant of interaction with the target. In a series of 4-(m-hydroxyphenyl)piperidine analogues, the presence of the meta-hydroxyl group was found to be critical for opioid receptor affinity. nih.gov The methoxy (B1213986) group in this compound serves a similar purpose, acting as a hydrogen bond acceptor. The electronic properties and size of substituents on the phenyl ring can influence binding affinity and selectivity. For example, in a series of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines evaluated as 5-HT₂C agonists, the nature of the aryl substituents was a primary focus of the SAR investigation. nih.gov
Substituents on the piperidine ring also profoundly impact activity. N-alkylation of the piperidine nitrogen with different groups (e.g., methyl, allyl, phenethyl) has been shown to modulate the agonist versus antagonist character of 4-(m-hydroxyphenyl)piperidine derivatives at opioid receptors. nih.gov Furthermore, the introduction of substituents at other positions on the piperidine ring can influence the molecule's conformation and, consequently, its interaction with the binding site.
The following table summarizes the effects of substituent variations on the activity of a series of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives, which share a similar methoxyphenyl-piperidine motif, as tubulin polymerization inhibitors.
| Compound | R Group | GI₅₀ (μM) |
| 6a | Methyl | 0.19-0.41 |
| 7g | Ethyl | Submicromolar |
| 8c | Propyl | Submicromolar |
Data sourced from a study on N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as tubulin polymerization inhibitors, highlighting the impact of the N-alkyl substituent size on cytotoxic activity. nih.gov
Stereochemical Impact on Molecular Interactions
Stereochemistry is a critical factor that dictates the three-dimensional shape of a molecule and, therefore, its ability to fit into a specific binding pocket on a biological target. researchgate.net For analogues of this compound, which can possess multiple stereocenters, the spatial arrangement of atoms can have a profound effect on their molecular interactions and biological activity.
The conformation of the piperidine ring and the orientation of the 4-aryl group are particularly important. Studies on 4-arylpiperidine derivatives have shown that compounds with a preference for an axial orientation of the 4-aryl group often exhibit agonist activity at opioid receptors, while those favoring an equatorial orientation tend to be antagonists. nih.govnih.gov This is because the different conformations present distinct pharmacophoric features to the receptor.
The introduction of additional chiral centers, for example by adding a methyl group at the 3-position of the piperidine ring, creates diastereomers that can have markedly different biological profiles. nih.gov The relative stereochemistry of these substituents can lock the molecule into specific conformations, thereby influencing its binding mode and functional activity. In a study of new series of piperidin-4-one derivatives, the stereochemical effect on their biological activities was explicitly investigated, confirming that the spatial arrangement is a key determinant of their antibacterial, antifungal, and anthelmintic properties. nih.gov The absolute configuration of each stereocenter is also crucial, as enantiomers of a chiral drug can have different, and sometimes opposing, pharmacological effects.
The table below illustrates the influence of stereochemistry on the opioid receptor binding of diastereomeric pairs of 3-methyl-4-(3-hydroxyphenyl)piperidines.
| Compound | Stereochemistry | 4-Aryl Conformation | Opioid Activity |
| Isomer A | cis-3,4-dimethyl | Equatorial | Antagonist |
| Isomer B | --- | Axial | Agonist |
This table is a representation of findings from studies on 4-alkyl-4-arylpiperidine derivatives, demonstrating how stereochemistry and preferred conformation influence biological activity. nih.gov
Scaffold Modifications and their Effects on Interaction Specificity
Modification of the core piperidin-2-one scaffold in analogues of this compound is a key strategy for altering interaction specificity and exploring new chemical space. nih.gov This approach, often referred to as scaffold hopping, involves replacing the central ring system with a different, but functionally equivalent, structure. unica.it
One common modification is the alteration of the piperidine ring itself. This can include ring contraction or expansion, or the introduction of heteroatoms to create, for example, piperazine (B1678402) or morpholine (B109124) analogues. nih.gov Such changes can significantly impact the compound's physicochemical properties, such as its polarity and conformational flexibility, which in turn affects its binding to the target. For instance, replacing the piperidine ring in a series of inhibitors with a morpholine or piperazine ring often leads to a substantial loss of activity, indicating the importance of the piperidine scaffold for optimal interactions.
Another approach is to create more rigid structures by introducing bridges into the piperidine ring, leading to bicyclic systems like azabicyclo[3.1.0]hexanes. researchgate.net These conformationally constrained analogues can provide valuable information about the bioactive conformation of the molecule, as they lock the relative positions of key functional groups. A study on structurally rigid analogues of 4-(3-hydroxyphenyl)piperidine (B9838) showed that locking the 3-hydroxyphenyl group in an equatorial orientation resulted in potent opioid receptor antagonists. researchgate.netresearcher.life
The following table summarizes the effects of scaffold modifications on the inhibitory activity of a series of proteasome inhibitors, illustrating how changes to the core structure can impact biological function.
| Compound | Scaffold | Solubility (FaSSIF) |
| 4 | Phenyl-imidazo[1,2-a]pyrimidine | Low |
| 23 | Modified Scaffold A | Improved |
| 24 | Modified Scaffold B | Improved |
| 1 | Modified Scaffold C | Significantly Improved |
This table is based on a scaffold-hopping study of proteasome inhibitors, demonstrating how different core structures can lead to improved physicochemical properties like solubility. dundee.ac.uk
Advanced Research Avenues and Future Directions for 4 3 Methoxyphenyl Piperidin 2 One Studies
Further Exploration of the Piperidin-2-one Scaffold in Chemical Biology Research
The piperidin-2-one motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. researchgate.netnih.gov Its inherent structural features, including a six-membered ring and a lactam functionality, provide a versatile platform for the development of novel bioactive compounds. researchgate.netresearchgate.net The 3-hydroxy-2-piperidinone topology, for instance, is a key component of several natural alkaloids and pharmaceuticals. nih.gov
Future research will likely focus on expanding the diversity of piperidin-2-one libraries to probe a wider range of biological targets. The introduction of chiral piperidine (B6355638) scaffolds can modulate physicochemical properties, enhance biological activities and selectivity, and improve pharmacokinetic profiles. thieme-connect.com The exploration of this scaffold in the context of complex diseases will continue to be a significant area of investigation.
Integration of Advanced Synthetic Methodologies with Computational Design
The synergy between advanced synthetic methodologies and computational design is set to revolutionize the discovery and optimization of piperidin-2-one-based compounds. nih.govacs.org Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can predict the biological activity of novel derivatives and guide synthetic efforts. nih.govresearchgate.net For example, computational studies have been instrumental in designing piperidine derivatives as potential inhibitors of the p53-HDM2 interaction, a key target in cancer therapy. researchgate.net
Modern synthetic methods, including catalytic asymmetric synthesis and multicomponent reactions, offer efficient and stereoselective routes to complex piperidin-2-one structures. researchgate.netnih.govnih.gov The development of novel catalytic systems, such as those based on iridium or rhodium, has enabled the synthesis of a diverse range of piperidine derivatives under mild conditions. mdpi.comorganic-chemistry.org The integration of these advanced synthetic techniques with powerful computational tools will accelerate the discovery of new drug candidates with improved efficacy and safety profiles.
Development of Novel Chemical Probes Derived from 4-(3-Methoxyphenyl)piperidin-2-one
Chemical probes are essential tools for elucidating the biological functions of proteins and other macromolecules. The development of novel probes derived from the this compound scaffold could provide valuable insights into a variety of biological processes. For instance, the synthesis of 1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazine has been used to map the dopamine (B1211576) D2 receptor binding site. nih.gov
The design of these probes often involves the incorporation of reporter groups, such as fluorescent tags or biotin (B1667282) labels, to enable their detection and visualization within a biological system. The development of photoactivatable or "clickable" probes can offer even greater spatial and temporal control over their interactions with target molecules. Future research in this area will likely focus on creating highly specific and potent chemical probes to investigate the roles of novel biological targets.
Future Prospects in Mechanistic Organic Chemistry of Piperidinone Systems
A deeper understanding of the reaction mechanisms underlying the synthesis and reactivity of piperidinone systems is crucial for the development of more efficient and selective synthetic methods. researchgate.netnih.gov Mechanistic studies can reveal key intermediates and transition states, providing valuable information for optimizing reaction conditions and designing new catalysts. researchgate.net
For example, recent studies have shed light on the mechanism of copper-catalyzed intramolecular C-H amination for the synthesis of piperidines. researchgate.net The use of advanced analytical techniques, such as in-situ spectroscopy and computational modeling, will continue to be instrumental in unraveling the intricate details of these reaction pathways. A thorough understanding of the mechanistic organic chemistry of piperidinone systems will not only advance the field of organic synthesis but also facilitate the development of novel therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(3-Methoxyphenyl)piperidin-2-one, and how can purity be optimized?
- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 3-methoxyphenylmagnesium bromide with a piperidin-2-one precursor under inert conditions (e.g., nitrogen atmosphere) using catalysts like p-toluenesulfonic acid (PTSA) to accelerate cyclization . Purification involves recrystallization from ethanol or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity is validated by HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H, ¹³C) to confirm absence of byproducts .
Q. What safety precautions are necessary when handling this compound?
- Answer : Follow GHS guidelines: wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319) . Use a fume hood to prevent inhalation (H335). In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap. Store in a cool, dry place away from oxidizers .
Q. How can the crystal structure of this compound be determined experimentally?
- Answer : Use single-crystal X-ray diffraction. Grow crystals via slow evaporation of a saturated DMSO solution. Collect data with a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Solve the structure using SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares on F²). Visualize thermal ellipsoids with ORTEP-3 .
Advanced Research Questions
Q. How can data contradictions in crystallographic refinement (e.g., disorder, high R-factor) be resolved for this compound?
- Answer : For disordered regions, apply PART instructions in SHELXL to model alternative conformations. Use restraints (e.g., DFIX, SIMU) to maintain geometric rationality. Validate hydrogen bonding with Mercury software, comparing bond distances/angles to Etter’s graph-set norms (e.g., R²₂(8) motifs) . If Rint > 5%, recheck data integration (HKL-2000) or recollect crystals .
Q. What computational strategies can predict the hydrogen-bonding network and stability of polymorphs?
- Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to optimize the molecular geometry. Use CrystalExplorer to generate Hirshfeld surfaces and fingerprint plots, identifying dominant interactions (e.g., C–H···O, π-π stacking). Compare lattice energies of polymorphs via PIXEL method to assess thermodynamic stability .
Q. How can derivatization of this compound enhance its bioactivity?
- Answer : Introduce substituents at the piperidinone nitrogen or methoxyphenyl ring. For example:
- N-Functionalization : React with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to yield N-alkyl derivatives .
- Ring Modification : Perform Suzuki coupling with aryl boronic acids to append aromatic groups. Monitor reaction progress by TLC (silica, UV detection) .
- Validate bioactivity via in vitro assays (e.g., kinase inhibition, cytotoxicity against H2228 lung cancer cells) .
Q. How to address missing ecological toxicity data for this compound in regulatory submissions?
- Answer : Conduct OECD 201 (algae growth inhibition) and OECD 211 (Daphnia magna reproduction) tests. For biodegradability, use OECD 301F (manometric respirometry). If data remains unavailable, apply read-across from structurally similar piperidinones (e.g., 4-phenylpiperidin-2-one) with established ecotoxicological profiles .
Q. What computational tools predict oral bioavailability and drug-likeness of derivatives?
- Answer : Use SwissADME or Molinspiration to calculate Lipinski’s parameters (MW ≤ 500, LogP ≤ 5). Predict bioavailability via BOILED-Egg model (GI absorption vs. BBB penetration). Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to prioritize derivatives with high binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
